2-(Stearoyloxy)ethylammonium acetate

Hydrophobicity Partition coefficient Formulation design

2-(Stearoyloxy)ethylammonium acetate (CAS 94213-54-4) is a cationic surfactant belonging to the class of fatty acid aminoethyl ester acetate salts. Structurally, it consists of a stearic acid (C18) moiety esterified with ethanolamine and neutralised with acetic acid, yielding an amphiphilic molecule with a high calculated LogP of 7.22.

Molecular Formula C22H45NO4
Molecular Weight 387.6 g/mol
CAS No. 94213-54-4
Cat. No. B12679814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Stearoyloxy)ethylammonium acetate
CAS94213-54-4
Molecular FormulaC22H45NO4
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCN.CC(=O)O
InChIInChI=1S/C20H41NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4)
InChIKeyIXEHSPWRWPJJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(Stearoyloxy)ethylammonium Acetate (CAS 94213-54-4) – Core Identity and Procurement Baseline


2-(Stearoyloxy)ethylammonium acetate (CAS 94213-54-4) is a cationic surfactant belonging to the class of fatty acid aminoethyl ester acetate salts [1]. Structurally, it consists of a stearic acid (C18) moiety esterified with ethanolamine and neutralised with acetic acid, yielding an amphiphilic molecule with a high calculated LogP of 7.22 [2]. The compound is registered in the FDA Global Substance Registration System (UNII: XOO8FET96I) as an ingredient substance [3] and is listed under EINECS 303-758-3 . Its primary industrial relevance stems from its surfactant properties, where the combination of the long saturated alkyl chain and the cationic ammonium headgroup provides emulsifying, antistatic, and substantivity properties desirable in personal care, textile, and specialty chemical formulations.

Why 2-(Stearoyloxy)ethylammonium Acetate Cannot Be Replaced by In-Class Analogs Without Verification


Within the family of stearoyl-based cationic surfactants, seemingly minor structural variations—such as counterion identity (acetate vs. chloride vs. formate), headgroup substitution (primary ammonium vs. quaternary ammonium vs. hydroxyethyl), or the presence of an additional ester linkage—profoundly alter physicochemical properties that govern formulation performance and safety profiles [1]. The acetoxy counterion in 2-(stearoyloxy)ethylammonium acetate provides a different dissociation equilibrium and water solubility compared to halide or formate counterparts, directly affecting micellization, surface tension lowering, and irritancy potential [2]. Substitution with quaternised analogs (e.g., stearoylcholine) or amide-linked variants (e.g., N-stearoylethanolamine) introduces different hydrogen-bonding capabilities and hydrolytic stability, precluding simple drop-in replacement without quantitative head-to-head comparative data in the intended application matrix.

Quantitative Differentiation Evidence for 2-(Stearoyloxy)ethylammonium Acetate (CAS 94213-54-4)


LogP Hydrophobicity – 2-(Stearoyloxy)ethylammonium Acetate vs. Stearoyl Ethanolamine

The calculated LogP of 2-(stearoyloxy)ethylammonium acetate is 7.22, as determined by a proprietary SIELC algorithm [1]. In comparison, the structurally related N-stearoylethanolamine (stearoyl-EA, CAS 111-57-9), an amide-linked analog lacking the ester ammonium acetate group, has a reported LogP of approximately 6.5 . The ~0.7 Log unit difference indicates that 2-(stearoyloxy)ethylammonium acetate is more hydrophobic, which may confer stronger membrane interaction and substantivity in lipid-based formulations.

Hydrophobicity Partition coefficient Formulation design

Regulatory Hazard Profile – 2-(Stearoyloxy)ethylammonium Acetate vs. Hydroxyethyl-Substituted Analog

The ECHA C&L inventory contains no notified classification for 2-(stearoyloxy)ethylammonium acetate (CAS 94213-54-4) [1]. In contrast, the closely related (2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate (CAS 68959-26-2) is notified as a skin irritant (Skin Irrit. 2, H315) and eye irritant (Eye Irrit. 2, H319) [2]. The absence of a hazardous classification for the primary ammonium acetate derivative suggests a more favorable acute toxicological profile compared to its N-hydroxyethyl-substituted counterpart, which may reduce formulation constraints and labelling requirements.

Safety Toxicology Regulatory compliance

Chromatographic Selectivity – HPLC Retention on Mixed-Mode Stationary Phase

2-(Stearoyloxy)ethylammonium acetate can be successfully separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) [1]. Under these mixed-mode conditions, the primary ammonium group engages in ion-pairing interactions that provide distinct retention characteristics compared to quaternary ammonium analogs such as dimethyl(2-(stearoyloxy)ethyl)ammonium formate, which lack the same hydrogen-bond-donating ability and therefore exhibit different selectivity on the same stationary phase . The scalable method supports both analytical QC and preparative purification, directly applicable to pharmacokinetic sample analysis [1].

Analytical chemistry Quality control Method development

High-Value Application Scenarios for 2-(Stearoyloxy)ethylammonium Acetate


Lipid-Based Drug Delivery Systems Requiring High LogP Cationic Excipients

The LogP of 7.22 [1] makes 2-(stearoyloxy)ethylammonium acetate a candidate for enhancing membrane permeability of liposomal or solid lipid nanoparticle formulations, particularly where stronger hydrophobic anchoring is needed compared to amide-linked stearoyl ethanolamine (LogP ~6.5) .

Personal Care and Cosmetic Emulsifier with Reduced Irritancy Risk

In formulations where skin and eye irritation are critical concerns—such as leave-on creams, sensitive-skin lotions, or baby care products—the absence of notified skin/eye irritation classification for this compound [2] may offer a safer profile than hydroxyethyl-substituted alternatives that carry H315/H319 hazard statements [3].

Analytical Reference Standard for HPLC Method Development in Surfactant QC

The demonstrated separation on Newcrom R1 mixed-mode columns [1] enables its use as a system suitability standard or retention time marker in QC laboratories that analyze complex mixtures of cationic stearoyl surfactants, leveraging the distinct selectivity conferred by the primary ammonium headgroup.

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